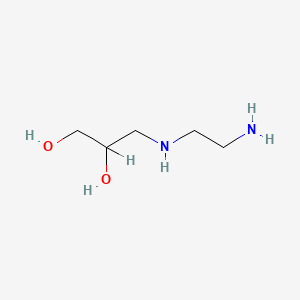

1,2-Propanediol, 3-((2-aminoethyl)amino)-

Description

Significance within Amino Alcohol Chemistry

Amino alcohols are a class of organic compounds characterized by the presence of both an amino (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.comscbt.com This bifunctionality makes them highly versatile intermediates in organic synthesis, enabling the construction of complex molecules. scbt.com They are integral to the synthesis of numerous commercial and biological products, including pharmaceuticals, polymers, surfactants, and emulsifiers for personal care products. scbt.comdrugfuture.comchemicalbook.comdataintelo.com The amino group provides basicity and nucleophilic properties, while the hydroxyl group can engage in hydrogen bonding and act as a nucleophile or a leaving group after protonation.

Within this important class of compounds, 3-Amino-1,2-propanediol (B146019) stands out for its specific applications and structural features. It is a key intermediate in the production of non-ionic X-ray contrast agents, such as iohexol. sfdchem.comchemicalbook.com Its chiral nature makes it a valuable building block for stereoselective synthesis. chemicalbook.comnbinno.com Furthermore, it is used in the preparation of ceramide analogs, which are attractive active components in both the pharmaceutical and cosmetic industries. chemicalbook.com The compound also serves as a reactant in the synthesis of innovative lipid-like molecules used for the delivery of RNA interference (RNAi) therapeutics. sfdchem.com

Overview of Academic Research Trajectories for Multifunctional Compounds

Modern chemical research increasingly focuses on the development of multifunctional compounds that can offer combined benefits and enable the creation of advanced materials with specific properties. A significant trajectory in this area is the use of bio-based resources to synthesize these molecules, aligning with goals of sustainability and green chemistry. rsc.orgnih.gov Multifunctional amino alcohols are at the forefront of this research, with studies exploring their use as curing agents for the synthesis of 100% bio-based polyhydroxyurethane thermosets, which are non-isocyanate alternatives to traditional polyurethanes. rsc.org

Academic research is actively investigating how the molecular architecture of such compounds influences the final properties of materials. rsc.org For 3-Amino-1,2-propanediol, research has demonstrated its potential beyond its role as a synthetic intermediate. It has been utilized as a hydrogen bond donor in the design of novel deep eutectic solvents, which are considered environmentally friendly alternatives to volatile organic compounds (VOCs). chemicalbook.comsfdchem.com Additionally, its core structure is being explored for the design of a new class of anti-adenovirus agents. chemicalbook.comsfdchem.com The application of amino alcohols as scaffolds in diversity-oriented synthesis to create libraries of small polycyclic molecules for drug discovery is another active area of research. diva-portal.org These trajectories highlight a move towards designing simple, multifunctional molecules like 3-Amino-1,2-propanediol for sophisticated, high-value applications in materials science, medicine, and sustainable chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethylamino)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2/c6-1-2-7-3-5(9)4-8/h5,7-9H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFWIOGJYCWFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(CO)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60095-23-0 | |

| Record name | 1,2-Propanediol, 3-((2-aminoethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060095230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC339497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Historical Development of Synthetic Pathways for 3-Amino-1,2-Propanediol (B146019)

Historically, the synthesis of 3-amino-1,2-propanediol has been primarily achieved through the ammonolysis of 3-chloro-1,2-propanediol (B139630) (3-CPD). This method involves the reaction of 3-CPD with ammonia (B1221849), typically in an aqueous solution and often under pressure and at elevated temperatures. researchgate.netgoogle.com While effective in producing the target molecule, these early methods often suffered from drawbacks such as the formation of byproducts, including secondary and tertiary amines, and the requirement for significant energy input.

Another established route involves starting from epichlorohydrin (B41342). This process typically includes a hydrolysis step to form 3-chloro-1,2-propanediol, which is then subjected to ammonolysis. google.comwipo.int Variations of these foundational methods have been developed to improve yield and purity, but they often faced challenges related to selectivity and reaction conditions. For instance, a common issue was the need for high molar ratios of ammonia to the chloropropanediol to favor the formation of the primary amine and minimize the production of diamino and other secondary products. researchgate.net

Modern Approaches to 3-Amino-1,2-Propanediol Synthesis

Modern synthetic strategies for 3-amino-1,2-propanediol have increasingly focused on improving efficiency, selectivity, and sustainability. These approaches aim to overcome the limitations of traditional methods by employing advanced catalytic systems, biocatalysis, and green chemistry principles.

Regioselective and Stereoselective Synthesis of Enantiomers

The demand for enantiomerically pure (R)- and (S)-3-amino-1,2-propanediol is driven by their use as chiral building blocks in the synthesis of pharmaceuticals. nbinno.com This has spurred the development of highly selective synthetic methods.

One notable approach involves the asymmetric dihydroxylation of allylamine (B125299). For example, a chiral polymer-metal complex, wool-osmium tetroxide (wool-OsO4), has been shown to effectively catalyze the asymmetric dihydroxylation of allylamine to produce (R)-(+)-3-amino-1,2-propanediol. researchgate.net The efficiency and enantioselectivity of this reaction are influenced by factors such as the osmium tetroxide content in the complex, reaction time, and the molar ratio of allylamine to the catalyst. researchgate.net A key advantage of this method is the potential for catalyst reuse without a significant loss of optical catalytic activity. researchgate.net

Enzymatic synthesis offers another powerful tool for achieving high stereoselectivity. Biocatalysis, utilizing enzymes such as transaminases, amine dehydrogenases, and imine reductases, provides an effective alternative to traditional chemical synthesis for producing chiral amines under mild conditions with excellent regio- and stereoselectivity. nih.gov For instance, a three-component strategy combining a biocatalytic aldol (B89426) reaction with a reductive amination step has been developed for the stereoselective synthesis of amino-diols. nih.gov

Integration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 3-amino-1,2-propanediol to reduce environmental impact and improve process safety and efficiency.

Modern catalytic approaches often focus on milder reaction conditions and improved selectivity. For instance, the use of catalysts in the reaction of glycerin chlorohydrin with ammonia can lead to lower reaction temperatures (30-50°C) and shorter reaction times (1-3 hours), resulting in high yields and good product selectivity. google.com These catalysts are also often recoverable and reusable, adding to the sustainability of the process. google.com

Biocatalytic methods are inherently green as they are conducted in aqueous media under mild conditions. The enzymatic oxidation of 3-amino-1,2-propanediol phosphoramide (B1221513) using glycerol-3-phosphate oxidase represents a biocatalytic route to a phosphoramide analog of dihydroxyacetone phosphate. researchgate.net

The use of sustainable solvent systems is a key aspect of green chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as a viable alternative to volatile organic compounds. nih.gov A novel chiral deep eutectic solvent has been designed using 3-amino-1,2-propanediol as the hydrogen bond donor and choline (B1196258) chloride as the hydrogen bond acceptor. nih.gov This DES has demonstrated its utility as a reaction medium for organolithium additions to carbonyl compounds at room temperature and under air, offering a greener alternative to traditional methods that require volatile organic solvents. nih.gov

Synthesis from Glycerol (B35011) and Chloro-Propanediol Precursors

Glycerol, a readily available and renewable feedstock, is an attractive starting material for the synthesis of 3-amino-1,2-propanediol. One method involves the reaction of glycerol with ammonia using a catalyst such as ammonium (B1175870) chloride or ammonium bromide, which can produce the target compound with high purity. guidechem.com

The synthesis from 3-chloro-1,2-propanediol remains a widely used industrial method. handhome-chem.comhubspotusercontent-na1.net Modern refinements of this process focus on optimizing reaction conditions to maximize yield and purity. For example, by carefully controlling the molar ratio of ammonia to 3-chloro-1,2-propanediol, reaction temperature, and reaction time, yields of up to 90% and purity of 99.6% can be achieved. researchgate.net The process often includes purification steps such as activated charcoal decoloration, ammonia recovery, and molecular distillation. researchgate.net

Below is a table summarizing various synthetic approaches for 3-amino-1,2-propanediol:

| Precursor(s) | Reagents/Catalyst | Key Features | Yield/Purity |

| 3-Chloro-1,2-propanediol, Ammonia | Sodium Hydroxide | Traditional method | - |

| Epichlorohydrin, Ammonia water | Two-component catalyst | Segmented temperature increase, improved selectivity | - |

| Allylamine | Wool-OsO4 complex | Asymmetric dihydroxylation for (R)-enantiomer | - |

| Glycerin chlorohydrin, Ammonia water | Main catalyst and cocatalyst | Low temperature, short reaction time, recoverable catalyst | Purity >99% |

| Glycerol, Ammonia | Ammonium chloride or bromide | Utilizes renewable feedstock | Purity >99.5% |

Mechanistic Insights into Synthesis Reactions

The synthesis of 1,2-Propanediol, 3-((2-aminoethyl)amino)- typically proceeds through the nucleophilic addition of ethylenediamine (B42938) to a three-carbon electrophilic synthon, such as epichlorohydrin or glycidol (B123203). The reaction mechanism is fundamentally a nucleophilic substitution, where the amino group of ethylenediamine acts as the nucleophile.

When epichlorohydrin is used as the starting material, the reaction with ethylenediamine is believed to occur in a two-step sequence. The first and generally favored step is the nucleophilic attack by one of the amino groups of ethylenediamine on one of the carbon atoms of the epoxide ring. itu.edu.tr This attack leads to the opening of the strained three-membered ring. In reactions involving epichlorohydrin, there is a competition between the opening of the epoxide and a direct SN2 reaction at the carbon bearing the chlorine atom. However, the ring-opening pathway is generally preferred due to the high reactivity of the strained epoxide ring. youtube.com

The regioselectivity of the attack depends on the reaction conditions. Under neutral or basic conditions, the nucleophilic attack predominantly occurs at the sterically less hindered terminal carbon of the epoxide ring. Following the initial ring-opening, an intermediate is formed which then undergoes an intramolecular cyclization via nucleophilic attack of the newly formed alkoxide on the carbon atom bearing the chlorine, reforming an epoxide ring. This is then followed by a second nucleophilic attack from the other amine group of the same ethylenediamine molecule or another molecule, leading to the final product. A more direct pathway involves the initial epoxide ring opening, followed by a second intermolecular nucleophilic substitution where another amine molecule displaces the chloride ion.

A plausible mechanistic pathway can be outlined as follows:

Nucleophilic Attack and Ring Opening: A primary amino group of ethylenediamine attacks the terminal carbon of the epichlorohydrin epoxide ring. This is an SN2-type reaction that results in the opening of the epoxide and the formation of a chlorohydrin intermediate with a secondary amine.

Intramolecular Cyclization/Substitution: The resulting intermediate can then undergo a subsequent reaction. One possibility is an intramolecular reaction where the newly formed hydroxyl group is deprotonated, and the resulting alkoxide displaces the adjacent chloride to form a new epoxide, which can then be opened by another amine. Alternatively, and more commonly proposed for diamines, is the second step where the now-formed secondary amine or the remaining primary amine of the ethylenediamine moiety attacks the carbon bearing the chlorine, displacing the chloride ion to form a heterocyclic intermediate (e.g., a piperazine (B1678402) derivative) if the reaction is intramolecular, or more likely, another molecule of ethylenediamine attacks, leading to cross-linking. itu.edu.tr In the synthesis of the target linear product, an excess of ethylenediamine is used to favor the intermolecular reaction where one ethylenediamine molecule reacts with one epichlorohydrin molecule.

Proton Transfer: The final steps involve proton transfers to neutralize the resulting alkoxide and ammonium ions, yielding the stable 1,2-Propanediol, 3-((2-aminoethyl)amino)-.

When glycidol is the electrophile, the mechanism is simpler as there is no leaving group other than the epoxide oxygen. The reaction proceeds via nucleophilic attack of the amine on the epoxide ring, followed by protonation of the resulting alkoxide to give the diol product. The hydroxyl group of glycidol can also influence the reaction, potentially acting as a proton donor or forming hydrogen bonds that activate the epoxide ring to nucleophilic attack. bibliotekanauki.pl

Synthetic Routes to Functionalized Derivatives and Analogs

The structure of 1,2-Propanediol, 3-((2-aminoethyl)amino)- offers multiple reactive sites for chemical modification: a primary amine, a secondary amine, and two hydroxyl groups (primary and secondary). This allows for the synthesis of a wide array of functionalized derivatives and analogs through various chemical transformations.

N-Functionalization (Acylation and Alkylation):

The primary and secondary amino groups are nucleophilic and can be readily functionalized.

N-Acylation: Reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) yields amide derivatives. It is possible to achieve selective acylation, for instance, by reacting 3-amino-1,2-propanediol with a stearic acid to selectively form an N-acyl derivative. chemicalbook.com This principle can be extended to the target compound to produce mono- or di-acylated products.

N-Alkylation: The amino groups can be alkylated using alkyl halides. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) is another effective method for introducing alkyl groups. A specific example is the Eschweiler-Clarke reaction, which is used for the permethylation of primary and secondary amines using formic acid and formaldehyde. mdpi.com

Schiff Base Formation: The primary amino group can react with aldehydes or ketones to form Schiff bases (imines). These can be stable compounds or can serve as intermediates for further reactions, such as reduction to secondary amines. The formation of Schiff bases from aminopropanediols and aromatic aldehydes is a known reaction. google.com

O-Functionalization (Esterification and Etherification):

The primary and secondary hydroxyl groups can be converted into esters or ethers.

O-Esterification: The hydroxyl groups react with carboxylic acids, acyl chlorides, or anhydrides to form esters. evitachem.com In the presence of both amino and hydroxyl groups, selective esterification can be challenging without the use of protecting groups for the more nucleophilic amines. However, enzymatic methods, for instance using Candida antarctica lipase (B570770) B, have been shown to effectively catalyze both selective N-acylation and subsequent O-acylation of 3-amino-1,2-propanediol to produce N,O-diacyl derivatives. chemicalbook.com

O-Etherification: Conversion of the hydroxyl groups to ethers can be achieved via reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

The table below summarizes various synthetic routes to create functionalized derivatives of 1,2-Propanediol, 3-((2-aminoethyl)amino)- based on the reactivity of its parent analogs.

| Functional Group to Modify | Reaction Type | Reagents and Conditions | Resulting Derivative |

| Primary/Secondary Amine | N-Acylation | Acyl chloride, anhydride, or carboxylic acid + coupling agent | Amide |

| Primary/Secondary Amine | N-Alkylation | Alkyl halide; or Aldehyde/Ketone + reducing agent | Alkylated Amine |

| Primary Amine | Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) |

| Primary/Secondary Hydroxyl | O-Esterification | Acyl chloride, anhydride, or carboxylic acid (often with catalyst) | Ester |

| Primary/Secondary Hydroxyl | O-Etherification | Alkyl halide + Base (e.g., Williamson ether synthesis) | Ether |

These synthetic strategies allow for the creation of a diverse library of derivatives with modified properties, which can be valuable for various applications in materials science and medicinal chemistry. nih.gov

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways of Amine and Hydroxyl Functionalities

The molecule's structure allows for a variety of reaction pathways typical for amines and alcohols. The amino groups primarily act as nucleophiles, while the hydroxyl groups can undergo reactions such as esterification and oxidation. evitachem.com

The amine functionalities of 1,2-Propanediol, 3-((2-aminoethyl)amino)- readily participate in nucleophilic substitution and addition reactions. For instance, they can react with acyl chlorides or anhydrides to form amides (N-acylation). evitachem.com While specific kinetic data for the acylation of this particular compound are not extensively documented, studies on the analogous compound 3-amino-1,2-propanediol (B146019) show that selective N-acylation can be achieved, for example, using stearic acid in biocatalyzed processes. chemicalbook.com

The amine groups can also undergo reactions with aldehydes and ketones to form Schiff bases, a type of imine. This reaction is highly selective for primary amines. google.com Although detailed kinetic studies on these specific amination reactions are sparse, the rates are generally influenced by factors such as the steric hindrance around the amine, the electrophilicity of the reaction partner, and the solvent system used.

The primary alcohol group in the molecule is susceptible to a range of transformations common to alcohols.

Esterification: In the presence of an acid catalyst, the hydroxyl groups can react with carboxylic acids to yield esters. evitachem.com

Oxidation: Primary alcohols can be oxidized to form aldehydes under controlled conditions. Further oxidation can lead to carboxylic acids.

O-Acylation: Following the N-acylation of the amine group, the remaining hydroxyl groups can be acylated. In the synthesis of pseudo-ceramides from the related 3-amino-1,2-propanediol, selective O-acylation is a key step, which can be optimized by adjusting the substrate molar ratio. chemicalbook.com

A significant reaction pathway for 1,2-Propanediol, 3-((2-aminoethyl)amino)- is intramolecular dehydration and condensation, which provides a route to valuable nitrogen-containing heterocycles. evitachem.com Under acidic conditions, the molecule's primary amine and hydroxyl groups can cyclize to form morpholine (B109124) or piperazine (B1678402) derivatives. This process is typically catalyzed by acids like sulfuric acid (0.6–1.0 wt%) or methane (B114726) sulfonic acid (0.6–0.8 wt%) at temperatures ranging from 80–105°C. The reaction can proceed through either an E1 elimination or an SN2 displacement mechanism, with the selectivity for specific ring structures being controlled by factors such as segmented temperature profiles. evitachem.com

Kinetics and Thermodynamic Parameters of Key Reactions

While specific kinetic and thermodynamic data for 1,2-Propanediol, 3-((2-aminoethyl)amino)- are limited in publicly available literature, the behavior of analogous compounds provides insight into its reactivity.

The reaction of amine groups with carbon dioxide is a key process in carbon capture technologies. Studies on structurally similar, sterically hindered amines like 2-amino-2-hyroxymethyl-1,3-propanediol (AHPD) have been conducted. The kinetics for this type of reaction can be modeled, and rate constants have been determined, as shown in the table below. researchgate.net

| Temperature (K) | Reaction Rate (m³/kmol·s) | Activation Energy (kJ/mol) |

|---|---|---|

| 288 | 9.99 | 31.59 |

| 298 | 12.03 | |

| 303 | 16.05 |

Furthermore, thermodynamic parameters have been calculated for the adsorption of metal ions onto a chelating resin prepared from the related compound 3-amino-1,2-propanediol. This process was found to fit the Langmuir isotherm and follow pseudo-second-order kinetics. chemicalbook.com

| Parameter | Value | Unit |

|---|---|---|

| ΔG (Gibbs Free Energy) | - | kJ/mol |

| ΔH (Enthalpy) | - | kJ/mol |

| ΔS (Entropy) | - | J/(mol·K) |

Catalytic Activity of 3-Amino-1,2-Propanediol as a Reagent or Co-catalyst

The multifunctional nature of amino alcohols suggests their potential use as catalysts or co-catalysts in organic synthesis. The amine groups can act as basic catalysts, while the hydroxyl groups can participate in hydrogen bonding, influencing reaction pathways and rates.

While specific studies detailing the catalytic use of 1,2-Propanediol, 3-((2-aminoethyl)amino)- are not prevalent, related amino alcohols have demonstrated catalytic activity. For example, threo-(1S,2S)-2-amino-1-(4′-nitrophenyl)-1,3-propanediol, a waste product from chloromycetin production, has been successfully used as a catalyst. It facilitates the one-pot, four-component Hantzsch reaction to furnish hexahydroquinoline derivatives in excellent yields at room temperature. The proposed mechanism involves the amino alcohol acting as a base and hydrogen-bonding catalyst to promote the condensation cascade.

The synthesis of 3-amino-1,2-propanediol itself often employs catalysts to improve reaction rates and selectivity. For instance, the amination of glycerin chlorohydrin can be catalyzed by a main catalyst like cupric oxide with promotors such as stannic oxide, which are recoverable after the reaction. google.com Similarly, the synthesis from epichlorohydrin (B41342) and ammonia (B1221849) water can utilize a two-component catalyst system to enhance selectivity and reduce side reactions. google.comwipo.int

Article on the Coordination Chemistry of 1,2-Propanediol, 3-((2-aminoethyl)amino)- Cannot Be Generated

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient data to construct a detailed article on the coordination chemistry of the specific compound 1,2-Propanediol, 3-((2-aminoethyl)amino)- , with CAS Number 60095-23-0.

The search results frequently returned information on a related but structurally distinct compound, 3-Amino-1,2-propanediol (CAS 616-30-8). This chiral amino alcohol is a well-studied ligand, and a significant body of literature exists regarding its metal complexes and their applications, particularly in asymmetric catalysis. However, 1,2-Propanediol, 3-((2-aminoethyl)amino)- possesses an additional aminoethyl group, resulting in a different set of potential coordination sites (three nitrogen and two oxygen atoms) compared to 3-Amino-1,2-propanediol (one nitrogen and two oxygen atoms). This structural difference means that the coordination behavior, spectroscopic properties, and catalytic activities of their respective metal complexes would be fundamentally different.

Adhering to the strict instructions to focus solely on 1,2-Propanedi-ol, 3-((2-aminoethyl)amino)- and to exclude any information not directly pertaining to it, it is not possible to generate a scientifically accurate and relevant article. Using data from 3-Amino-1,2-propanediol would be misleading and would not address the user's specific subject of interest.

Therefore, until research on the coordination chemistry of 1,2-Propanediol, 3-((2-aminoethyl)amino)- is published and becomes available, the creation of the requested article is not feasible.

Coordination Chemistry and Metal Complexation

Catalytic Applications of 3-Amino-1,2-Propanediol (B146019) Metal Complexes

Role in Homogeneous and Heterogeneous Catalysis

Consistent with the lack of information on its coordination chemistry, there are no documented studies on the role of 1,2-Propanediol, 3-((2-aminoethyl)amino)- in either homogeneous or heterogeneous catalysis. The potential for this compound to serve as a ligand in catalytic processes remains unexplored. As such, there are no research findings, performance data, or specific examples of its application in any catalytic reactions.

The absence of research in these areas indicates that the catalytic potential of metal complexes derived from this ligand has not been investigated or reported. Therefore, no data tables or detailed research findings on its catalytic activity, selectivity, or stability in any chemical transformation can be provided.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (e.g., DFT Calculations)

Quantum chemical investigations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are employed to solve the electronic structure of molecules, providing detailed information about their geometric and energetic properties. For a molecule with multiple functional groups like 1,2-Propanediol, 3-((2-aminoethyl)amino)-, DFT calculations can determine stable three-dimensional structures, vibrational frequencies corresponding to infrared spectra, and various thermodynamic properties. nih.gov

Studies on analogous compounds, such as 2-amino-2-methyl-1,3-propanediol (B94268), have utilized DFT methods like B3LYP with specific basis sets (e.g., aug-cc-pVDZ) to optimize the molecular geometry and calculate structural and spectroscopic data. nih.govresearchgate.net Such calculations are crucial for identifying the most stable arrangement of the molecule's atoms in space.

The electronic character of a molecule is described by its molecular orbitals. Among the most important are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. materialsciencejournal.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, making charge transfer more likely. researchgate.net Computational studies on various organic molecules consistently show that this energy gap is a key determinant of intramolecular charge transfer. researchgate.net For 1,2-Propanediol, 3-((2-aminoethyl)amino)-, a HOMO-LUMO analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data This table illustrates the type of data generated from a DFT calculation. The values are representative and not specific to 1,2-Propanediol, 3-((2-aminoethyl)amino)- due to a lack of published data.

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 |

Due to the presence of several single bonds, 1,2-Propanediol, 3-((2-aminoethyl)amino)- can adopt numerous spatial arrangements, or conformations. Conformational analysis is a computational method used to identify the different possible conformers of a molecule and to determine their relative stabilities. By calculating the potential energy of the molecule as its bonds are rotated, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for mapping the entire pathway of a chemical reaction. By modeling the changes in energy as reactants are converted into products, researchers can identify the transition state—the energetic peak between the reactant and product. The energy required to reach this transition state, known as the activation energy, determines the rate of the reaction.

For a compound like 1,2-Propanediol, 3-((2-aminoethyl)amino)-, this modeling could be used to study its synthesis, degradation, or reactions with other molecules. Advanced techniques like ab-initio molecular dynamics can simulate reactive events in a condensed-phase environment, providing a detailed, time-resolved view of the reaction mechanism. mdpi.commdpi.com Such simulations are capable of tracking bond-breaking and bond-forming events on a picosecond timescale. semanticscholar.org

Molecular Dynamics Simulations for Solution and Interface Behavior

While quantum chemical methods are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems, such as a molecule in a solvent or interacting with a surface. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior over time. semanticscholar.org

For 1,2-Propanediol, 3-((2-aminoethyl)amino)-, MD simulations could provide critical insights into its properties in an aqueous solution. These simulations can be used to calculate properties like the diffusion coefficient, radial distribution functions (to understand solvation structure), and the formation of hydrogen bonds with water molecules. Car-Parrinello Molecular Dynamics (CPMD) simulations have been effectively used to study the behavior of amino acids and related compounds in aqueous solutions, revealing complex reaction mechanisms and the role of the solvent. mdpi.comresearchgate.net Studies on the similar molecule 2-amino-2-methyl-1,3-propanediol in water have used MD to investigate its potential for CO2 capture, demonstrating the power of this technique to explore practical applications. researchgate.net

Applications in Advanced Materials and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

The presence of reactive amine and hydroxyl groups makes 1,2-Propanediol, 3-((2-aminoethyl)amino)- a candidate as a monomer or co-monomer in various polymerization reactions.

Integration into Polyurethanes and Epoxy Resins

Polyurethanes are synthesized through the reaction of isocyanates with polyols. mdpi.com The hydroxyl groups of 1,2-Propanediol, 3-((2-aminoethyl)amino)- can react with isocyanate groups to form urethane (B1682113) linkages, thereby incorporating the monomer into the polyurethane backbone. The primary and secondary amine groups can also react with isocyanates to form urea (B33335) linkages, which can contribute to the hard segment of the resulting polymer, potentially influencing its mechanical properties.

In epoxy resin systems, this compound can function as a curing agent or hardener. The amine groups can react with the epoxide rings of the epoxy resin in a ring-opening addition reaction, leading to the formation of a cross-linked thermoset polymer. threebond.co.jp The hydroxyl groups can also participate in the curing process, particularly at elevated temperatures, by reacting with epoxy groups. The specific reaction conditions and the type of epoxy resin used would determine the final properties of the cured material. threebond.co.jp

Formation of Functional Polymeric Architectures (e.g., Cationic Polymers, Copolymers)

The amine functionalities of 1,2-Propanediol, 3-((2-aminoethyl)amino)- allow for the synthesis of cationic polymers. These polymers, which carry a positive charge, are of interest for applications such as gene delivery and as flocculants. By reacting the amine groups with alkyl halides, for example, quaternary ammonium (B1175870) salts can be formed along the polymer chain, imparting a permanent positive charge.

Furthermore, this compound can be used as a comonomer in the synthesis of various copolymers. Its incorporation can introduce reactive sites (amines and hydroxyls) into a polymer chain, which can then be used for further chemical modifications or to influence the polymer's properties, such as adhesion, hydrophilicity, and reactivity.

Cross-linking and Network Formation

Due to its multiple reactive sites (two hydroxyls and two amines), 1,2-Propanediol, 3-((2-aminoethyl)amino)- can act as a cross-linking agent. thermofisher.com In polymer systems containing functional groups that can react with amines or hydroxyls (such as isocyanates, epoxides, or carboxylic acids), this molecule can form bridges between polymer chains, leading to the formation of a three-dimensional network. The extent of cross-linking can be controlled to tailor the mechanical properties of the final material, ranging from soft elastomers to rigid thermosets.

Surface Modification and Coating Technologies

The reactive nature of 1,2-Propanediol, 3-((2-aminoethyl)amino)- makes it a candidate for surface modification applications. It can be grafted onto the surface of various substrates to alter their surface properties. For instance, the amine groups can be used to attach the molecule to surfaces containing carboxyl or epoxy groups. This can improve properties such as wettability, adhesion, and biocompatibility.

In the field of coatings, this compound could be used as a component in formulations for protective or functional coatings. Its ability to react with both polyurethane and epoxy systems suggests its potential use as an adhesion promoter or as a building block for the coating resin itself.

Engineering of Novel Functional Materials

The versatility of 1,2-Propanediol, 3-((2-aminoethyl)amino)- opens up possibilities for the engineering of novel functional materials. nih.gov For example, its ability to form cationic polymers could be exploited in the development of antimicrobial surfaces or materials for biomedical applications. The hydroxyl groups could be functionalized to attach other molecules, leading to materials with specific sensing or catalytic properties. The combination of amine and hydroxyl functionalities in a single molecule provides a platform for creating complex and highly functionalized materials.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways and Microbial Interactions

The presence of both hydroxyl and amino functional groups suggests that 1,2-Propanediol, 3-((2-aminoethyl)amino)- is likely susceptible to microbial degradation in soil and aquatic environments. Propanediols, as a class of compounds, are known to be biodegradable. nih.govresearchgate.netdupont.ca For instance, 2-methyl-1,3-propanediol (B1210203) has been found to be inherently biodegradable. nih.govresearchgate.net Similarly, various bacteria are known to degrade natural polyamines and other compounds containing amino acids. nih.govnih.gov

Microbial degradation is expected to proceed through enzymatic attacks on the molecule's functional groups. Key initial steps in the biodegradation of similar compounds include:

Oxidation of Alcohol Groups: Microorganisms, such as certain species of Rhodococcus, can oxidize the hydroxymethyl groups of propanediols in a stepwise manner, first to an aldehyde and then to a carboxylic acid. nih.gov

Deamination: The amino groups are likely points for microbial attack. Bacterial degradation of amines often involves deamination, which releases ammonia (B1221849). nih.gov This process can occur either before or after the cleavage of the aromatic ring in aromatic amines, and similar initial steps are plausible for aliphatic amines.

C-N Bond Cleavage: Microbes possess enzymes capable of cleaving C-N bonds. For example, the bacterial strain B-9 has been shown to degrade various amino acid-containing compounds by hydrolyzing amide bonds. nih.gov While 1,2-Propanediol, 3-((2-aminoethyl)amino)- contains amine rather than amide bonds, enzymatic pathways for the cleavage of such bonds in aliphatic polyamines are known to exist in bacteria. nih.gov

Table 1: Plausible Microbial Degradation Reactions for 1,2-Propanediol, 3-((2-aminoethyl)amino)- Based on Analogous Compounds

| Reaction Type | Attacked Functional Group | Probable Intermediate Products | Analogous Compound/Organism |

| Oxidation | Primary/Secondary Alcohol | Aldehydes, Carboxylic Acids | 1,3-Propanediols / Rhodococcus sp. nih.gov |

| Deamination | Primary/Secondary Amine | Alcohols, Ketones, Ammonia | Aromatic Amines / Various Bacteria nih.gov |

| C-N Bond Cleavage | Aminoethylamino group | Ethylenediamine (B42938), 3-Amino-1,2-propanediol (B146019) | Natural Polyamines / Various Bacteria nih.gov |

Chemical Degradation Processes in Environmental Matrices

In the absence of microbial activity, 1,2-Propanediol, 3-((2-aminoethyl)amino)- can undergo chemical degradation through processes such as oxidation and photolysis, particularly in the atmosphere and aquatic environments.

Atmospheric Degradation: Volatilized amino alcohols are primarily removed from the atmosphere through their reaction with hydroxyl (OH) radicals during the day. scielo.brnih.gov The reaction involves the abstraction of a hydrogen atom from a C-H bond, as the O-H bond is significantly stronger. researchgate.net For amino alcohols like monoethanolamine (MEA), the abstraction predominantly occurs at the carbon atom adjacent to the amino group, forming an α-aminoalkyl radical. nih.gov This radical then reacts with molecular oxygen (O₂) to produce an imine and a hydroperoxyl radical (HO₂). nih.gov This process bypasses the formation of ozone-promoting peroxyl radicals. nih.gov The atmospheric half-lives for most alcohols reacting with OH radicals range from 8 to 15 hours, indicating a relatively short persistence in the atmosphere. scielo.br

Aquatic Degradation: In water, degradation can occur through reaction with hydroxyl radicals generated by photochemical processes. Given the compound's high water solubility, it is expected to reside predominantly in this environmental compartment. fishersci.com While stable under normal storage conditions, hydrolysis of the amine groups is not expected to be a significant degradation pathway under typical environmental pH ranges (pH 4-9). However, photolysis could contribute to its degradation, especially in the presence of photosensitizing substances in surface waters. The radiation-induced degradation of 1,2-amino alcohols in aqueous solutions can involve the cleavage of C-C bonds.

Soil Degradation: In soil matrices, the compound's mobility will be influenced by its potential to adsorb to soil particles. As a polyamine, it may exhibit some binding to negatively charged soil components like clay and organic matter. Chemical degradation in soil is likely dominated by oxidation reactions.

Table 2: Summary of Chemical Degradation Processes in Different Environmental Matrices

| Environmental Matrix | Primary Degradation Process | Key Reactants | Expected Outcome |

| Atmosphere | Photo-oxidation | Hydroxyl (OH) radicals | Formation of imines, aldehydes, and smaller fragments. nih.gov |

| Water | Photo-oxidation / Photolysis | Hydroxyl (OH) radicals, Sunlight | Breakdown into smaller organic molecules. |

| Soil | Oxidation | Soil minerals, reactive oxygen species | Transformation of functional groups and structural breakdown. |

Identification and Characterization of Environmental Transformation Products

Direct studies identifying the environmental transformation products of 1,2-Propanediol, 3-((2-aminoethyl)amino)- are not available. However, based on the degradation pathways of structurally similar compounds, a range of potential products can be predicted.

Studies on the chemical stability of 3-amino-1-propanol (3A1P), a structurally related primary amino alcohol, have identified several degradation products under oxidative conditions. unit.no These include ammonia, smaller amino alcohols (e.g., 3-(methylamino)-1-propanol), urea (B33335) derivatives (N,N′-bis(3-hydroxypropyl)-urea), and organic acids (e.g., formic acid, N-(3-hydroxypropyl)-glycine). unit.no

The atmospheric oxidation of monoethanolamine is proposed to yield 2-iminoethanol, which can subsequently hydrolyze in water droplets to form ammonia and glycolaldehyde. nih.gov Furthermore, the chemical oxidation of 2-amino-1,3-propanediol (B45262) derivatives has been shown to produce chiral oxazolines or C₃-O acylated products, indicating that cyclization and acylation are possible transformation pathways. nih.govresearchgate.net

Based on these analogies, the degradation of 1,2-Propanediol, 3-((2-aminoethyl)amino)- could result in the following transformation products:

Products from C-N cleavage: 3-Amino-1,2-propanediol and ethylenediamine.

Products from oxidation of alcohol groups: Aldehydes and carboxylic acids (e.g., 3-((2-aminoethyl)amino)-2-hydroxypropanoic acid).

Products from oxidation/cleavage of the side chain: Formaldehyde, acetaldehyde, and ammonia.

Intramolecular reaction products: Cyclic compounds such as piperazine (B1678402) derivatives resulting from the interaction between the two amino groups.

Mineralization products: Ultimately, complete degradation would lead to carbon dioxide, water, and inorganic nitrogen forms like ammonia.

Table 3: Potential Environmental Transformation Products of 1,2-Propanediol, 3-((2-aminoethyl)amino)-

| Precursor Moiety | Degradation Process | Potential Transformation Product | Reference for Analogous Reaction |

| Aminoethylamino side chain | C-N Bond Cleavage | 3-Amino-1,2-propanediol, Ethylenediamine | General polyamine degradation nih.gov |

| Propanediol (B1597323) backbone | Oxidation | 3-((2-aminoethyl)amino)-2-hydroxypropanal | Alcohol oxidation nih.govscielo.br |

| Propanediol backbone | Oxidation | 3-((2-aminoethyl)amino)-2-hydroxypropanoic acid | Alcohol oxidation nih.govscielo.br |

| Entire Molecule | Atmospheric Oxidation | Imines, Aldehydes, Ammonia | Monoethanolamine degradation nih.gov |

| Entire Molecule | Oxidative Degradation | Ammonia, Formic Acid | 3-Amino-1-propanol degradation unit.no |

| Entire Molecule | Oxidation/Cyclization | Oxazoline derivatives | 2-Amino-1,3-propanediol degradation nih.gov |

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules like 1,2-Propanediol, 3-((2-aminoethyl)amino)-. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are critical in providing a detailed picture of the molecular framework.

¹H NMR spectroscopy would provide information on the chemical environment of the protons, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons. For 1,2-Propanediol, 3-((2-aminoethyl)amino)-, distinct signals would be expected for the protons on the propanediol (B1597323) backbone, the ethylenediamine (B42938) moiety, and the hydroxyl and amine groups.

¹³C NMR spectroscopy, in turn, would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and the nature of their neighboring atoms.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in establishing the connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings, helping to piece together the fragments of the molecule, while HSQC would correlate directly bonded proton and carbon atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Propanediol, 3-((2-aminoethyl)amino)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH(OH)- | 3.5 - 4.0 | m |

| -CH₂OH | 3.3 - 3.8 | m |

| -CH₂-N- | 2.5 - 3.0 | m |

| -N-CH₂-CH₂-N- | 2.6 - 3.2 | m |

| -NH₂ | 1.0 - 3.0 | br s |

| -NH- | 1.0 - 3.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Propanediol, 3-((2-aminoethyl)amino)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH(OH)- | 65 - 75 |

| -CH₂OH | 60 - 70 |

| -CH₂-N- (propanediol side) | 50 - 60 |

| -N-CH₂- (ethyl side) | 40 - 50 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS for Fragmentation Studies)

Advanced mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of 1,2-Propanediol, 3-((2-aminoethyl)amino)-, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the connectivity of the atoms within the molecule. For 1,2-Propanediol, 3-((2-aminoethyl)amino)-, characteristic fragmentation patterns would be expected, such as the loss of water, ammonia (B1221849), or fragments corresponding to the propanediol and ethylenediamine moieties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. For 1,2-Propanediol, 3-((2-aminoethyl)amino)-, characteristic absorption bands would be observed for the O-H stretches of the hydroxyl groups, the N-H stretches of the primary and secondary amines, C-H stretches of the alkyl chains, C-N stretches, and C-O stretches.

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and can be useful for identifying the carbon backbone vibrations.

Table 3: Characteristic IR Absorption Frequencies for 1,2-Propanediol, 3-((2-aminoethyl)amino)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (amine) | Stretching | 3300 - 3500 (medium) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| N-H (amine) | Bending | 1550 - 1650 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

X-ray Crystallography of Derivatives and Metal Complexes

While obtaining a single crystal of the parent compound 1,2-Propanediol, 3-((2-aminoethyl)amino)- suitable for X-ray crystallography might be challenging due to its flexibility and potential for hydrogen bonding, the formation of derivatives or metal complexes can facilitate crystallization. X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.

By reacting the compound with suitable reagents to form crystalline derivatives (e.g., salts with organic acids) or by coordinating it to a metal center, it is often possible to obtain crystals of sufficient quality for X-ray diffraction analysis. The resulting crystal structure would provide an unambiguous confirmation of the connectivity and conformation of the molecule in the solid state.

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of potential isomers and for the assessment of the purity of 1,2-Propanediol, 3-((2-aminoethyl)amino)-.

Gas Chromatography (GC) could be a suitable technique for purity analysis, potentially after derivatization to increase the volatility of the compound. Different columns and temperature programs can be optimized to separate the target compound from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. A variety of stationary phases (e.g., reversed-phase, normal-phase, or ion-exchange) and mobile phase compositions can be employed to achieve optimal separation. Chiral chromatography could also be utilized to separate enantiomers if the compound is chiral and a stereospecific synthesis was not employed. The purity of the compound can be determined by the relative area of the main peak in the chromatogram.

Future Research Directions and Emerging Areas

Development of Highly Efficient and Sustainable Synthetic Routes

The future production of 1,2-Propanediol, 3-((2-aminoethyl)amino)- is intrinsically linked to the principles of green chemistry. Research efforts are being directed towards developing synthetic pathways that are not only economically viable but also environmentally benign. Key areas of focus include the use of renewable feedstocks, the design of atom-economical reactions, and the reduction of energy consumption and waste generation.

A promising avenue is the utilization of bio-based precursors. For instance, epichlorohydrin (B41342), a common starting material for related amino alcohols, can be produced from renewable glycerol (B35011), a byproduct of biodiesel production. google.com The development of catalytic processes that can efficiently convert such bio-derived intermediates into the target compound is a primary research goal. These processes aim to replace traditional methods that may rely on stoichiometric reagents and harsh reaction conditions.

| Synthetic Strategy | Key Features | Sustainability Advantages | Future Research Focus |

|---|---|---|---|

| Bio-based Feedstocks | Utilizes renewable starting materials like bio-glycerol to produce precursors. google.com | Reduces dependence on fossil fuels; lower carbon footprint. | Improving conversion efficiency of biomass to key intermediates. |

| Advanced Catalysis | Employs recoverable, selective catalysts such as two-component systems. google.com | Minimizes waste, improves yield, allows for milder reaction conditions. | Development of novel, highly active, and easily separable catalysts. |

| Process Intensification | Segmented temperature increases and optimized reaction parameters. google.com | Shortens reaction times, reduces energy consumption, improves safety and product quality. google.comgoogle.com | Integration of continuous flow reactors and real-time process monitoring. |

Exploration of Novel Catalytic Systems Based on 3-Amino-1,2-Propanediol (B146019) Ligands

The molecular architecture of 1,2-Propanediol, 3-((2-aminoethyl)amino)- makes it an ideal candidate for use as a ligand in the synthesis of novel metal complexes for catalysis. With its multiple nitrogen and oxygen atoms, the molecule can act as a polydentate ligand, capable of binding to one or more metal centers. This opens up a rich area of research in coordination chemistry and catalysis.

The ability to form stable complexes with a variety of transition metals (e.g., copper, nickel, palladium, rhodium) could lead to catalysts with unique properties. paint.org Bimetallic or multimetallic complexes, where two or more different metals are held in close proximity by the ligand, are of particular interest. paint.org Such systems can exhibit cooperative effects, leading to enhanced reactivity and selectivity in organic transformations that are not achievable with single-metal catalysts. paint.org

Future research will likely focus on synthesizing and characterizing a library of metal complexes derived from 1,2-Propanediol, 3-((2-aminoethyl)amino)- and its derivatives. By systematically modifying the ligand structure, it will be possible to fine-tune the electronic and steric properties of the resulting catalyst. This allows for the optimization of catalytic performance for specific applications, such as in cross-coupling reactions, hydrogenations, and asymmetric synthesis. The development of chiral versions of these ligands could also lead to highly effective catalysts for producing enantiomerically pure compounds, which are of high value in the pharmaceutical industry.

| Catalyst Type | Description | Potential Applications |

|---|---|---|

| Monometallic Complexes | A single metal center coordinated to the ligand. | Cross-coupling reactions, oxidation, reduction. |

| Bi-/Multi-metallic Complexes | Two or more metal centers held by the ligand scaffold, allowing for cooperative catalysis. paint.org | Tandem reactions, small molecule activation (e.g., CO2), complex organic transformations. paint.org |

| Chiral Catalysts | Utilizing an enantiomerically pure form of the ligand to induce stereoselectivity. | Asymmetric synthesis of pharmaceuticals and fine chemicals. |

| Immobilized Catalysts | The metal-ligand complex is supported on a solid material. | Use in continuous flow reactors, simplified catalyst recovery and reuse. |

Design of Advanced Materials with Tunable Properties

The presence of both amine and hydroxyl functional groups makes 1,2-Propanediol, 3-((2-aminoethyl)amino)- a versatile monomer for the synthesis of advanced polymers and materials. Each functional group can participate in different types of polymerization reactions, allowing for the creation of a wide range of material architectures, including polyurethanes, polyesters, polyamides, and epoxy resins. acs.orgnih.govmdpi.com

A key area of future research is the use of this compound as a building block to create polymers with precisely controlled and tunable properties. For example, by incorporating it as a chain extender or cross-linker in polyurethanes, researchers can manipulate the material's mechanical properties, such as its flexibility and strength. acs.orgbirmingham.ac.uk Similarly, its use in poly(ester amide) elastomers can create biodegradable materials suitable for biomedical applications, with degradation rates that can be tailored by adjusting the polymer composition. nih.gov

In the field of thermosets, the compound's primary and secondary amine groups make it an effective curing agent for epoxy resins. mdpi.comnih.gov The structure of the amine curing agent directly influences the cross-linking density and network structure of the final cured epoxy, which in turn determines its thermal stability, chemical resistance, and mechanical performance. nih.govnih.gov By designing novel formulations based on 1,2-Propanediol, 3-((2-aminoethyl)amino)-, it is possible to develop high-performance epoxy systems for coatings, adhesives, and composites. The ability to tune properties by simply altering the monomer composition offers a powerful tool for designing materials customized for specific, demanding applications. rsc.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The convergence of materials science and data science is creating new paradigms for chemical research. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for accelerating the design and discovery of new molecules and materials. In the context of 1,2-Propanediol, 3-((2-aminoethyl)amino)-, these computational approaches offer significant potential to guide future research.

ML models can be trained on existing chemical data to predict the properties of new, hypothetical derivatives of the parent compound without the need for their physical synthesis and testing. This predictive power can be used to screen vast virtual libraries of compounds to identify candidates with desired characteristics, such as specific catalytic activity or optimal properties for a new polymer. This drastically reduces the time and cost associated with traditional trial-and-error experimentation.

Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), can be employed for de novo design. These models can learn the underlying principles of chemical structure and bonding to propose entirely new molecules based on the 1,2-Propanediol, 3-((2-aminoethyl)amino)- scaffold that are optimized for a specific function. For instance, AI could be used to design a novel ligand derivative that provides superior selectivity in a catalytic reaction or to design a new polymer architecture with a specific combination of thermal stability and flexibility. The integration of "Explainable AI" (XAI) will also be crucial to provide insights into the model's decision-making process, enhancing the reliability of these predictions.

| AI/ML Technique | Application Area for the Compound | Potential Impact |

|---|---|---|

| Predictive Modeling (e.g., Regression, Classification) | Predicting physical, chemical, and catalytic properties of new derivatives. | Accelerated screening of candidate molecules; reduced experimental costs. |

| Generative Models (e.g., GANs, VAEs) | De novo design of novel ligands, monomers, and functional materials based on the core structure. | Discovery of novel compounds with enhanced performance beyond intuitive design. |

| Reaction Prediction Algorithms | Identifying optimal and sustainable synthetic routes. | Faster development of efficient and green manufacturing processes. |

| Explainable AI (XAI) | Providing insights into structure-property relationships identified by the models. | Increased trust in AI-driven predictions and a deeper scientific understanding. |

Q & A

Q. How can researchers confirm the structural integrity and purity of synthesized 3-((2-aminoethyl)amino)-1,2-propanediol?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm proton and carbon environments, such as the aminoethyl group's resonance signals (e.g., δ 2.5–3.5 ppm for NH/CH groups) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~3300 cm (N-H stretch) and ~1050 cm (C-O stretch) confirm functional groups .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 210–220 nm, referencing retention times against standards .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Key Properties :

Q. What safety protocols are essential for handling 3-((2-aminoethyl)amino)-1,2-propanediol?

- Recommendations :

- Use nitrile gloves , lab coats , and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 2–8°C, away from oxidizers and acids.

- In case of exposure, rinse with water for 15 minutes and seek medical evaluation.

These protocols align with safety data sheets for structurally similar amino alcohols .

Advanced Research Questions

Q. How can researchers optimize catalytic synthesis of N-substituted derivatives of this compound?

- Strategies :

- Catalyst Screening : Test transition metals (e.g., Pd/C, Ru complexes) for reductive amination efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution rates.

- Reaction Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction times .

Q. How might this compound interact with biological macromolecules, such as viral proteins?

- Case Study : Molecular docking studies on analogous compounds (e.g., 3-trifluoro-2-phenyl-1,2-propanediol) reveal potential binding to SARS-CoV-2 spike protein via hydrogen bonds with residues like ASN-437 and TYR-453. Similar methods (LigPlot+ analysis) can be applied to predict interactions .

Q. How to resolve contradictions in reported synthetic yields for this compound?

- Troubleshooting Framework :

Reproduce Conditions : Verify reagent purity (e.g., amine nucleophile >98%) and anhydrous solvents.

Parameter Adjustment : Optimize temperature (e.g., 60–80°C for amination) and pH (7–9 for nucleophilic substitution).

Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization or oxidation species) .

Data Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.